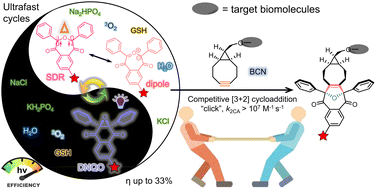Photoswitchable and long-lived seven-membered cyclic singlet diradicals for the bioorthogonal photoclick reaction†
Chemical Science Pub Date: 2023-11-02 DOI: 10.1039/D3SC03675H
Abstract
Annularly 1,3-localized singlet diradicals are energetic and homolytic intermediates, but commonly too short-lived for widespread utilization. Herein, we describe a direct observation of a long-lived and seven-membered singlet diradical, oxepine-3,6-dione-2,7-diyl (OXPID), via spectroscopic experiments and also theoretical evidence from computational studies, which is generated via photo-induced ring-expansion of 2,3-diaryl-1,4-naphthoquinone epoxide (DNQO). The photo-generated OXPID reverts to the thermally stable σ-bonded DNQO with t1/2 in the μs level, thus constituting a novel class of T-type molecular photoswitches with high light-energy conversion efficiency (η = 7.8–33%). Meanwhile, the OXPID is equilibrated to a seven-membered cyclic 1,3-dipole as an electronic tautomer that can be captured by ring-strained dipolarophiles with an ultrafast cycloaddition rate (k2CA up to 109 M−1 s−1). The T-type photoswitchable DNQO is then exploited to be a highly selective and recyclable photoclick reagent, enabling spatiotemporal-resolved bioorthogonal ligation on living cell membranes via a tailored DNQO-Cy3 probe.


Recommended Literature
- [1] Metals
- [2] A facile fabrication of sepiolite mineral nanofibers with excellent adsorption performance for Cd2+ ions
- [3] The origin of the voltage dependence of conductance blockades from DNA translocation through solid-state nanopores†
- [4] On the mechanism of nitrogen photofixation at nanostructured iron titanate films†
- [5] High-pressure stabilization of argon fluorides†‡
- [6] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [7] Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst †
- [8] Inside back cover
- [9] New fluorene-based chiral copolymers with unusually high optical activity in pristine and annealed thin films†
- [10] Figure of merit ZT of a thermoelectric device defined from materials properties†

Journal Name:Chemical Science
Research Products
-
CAS no.: 102185-16-0
-
CAS no.: 121343-59-7
-
CAS no.: 16679-94-0









